D-arabino C20-Phytosphingosine
Description
D-arabino C20-Phytosphingosine (CAS: 1335002-11-3) is a sphingolipid derivative characterized by a 20-carbon (C20) phytosphingosine backbone with a D-arabino stereochemical configuration. Phytosphingosines are long-chain amino alcohols integral to eukaryotic and prokaryotic membrane structures, signaling pathways, and stress responses . The "D-arabino" designation refers to the spatial arrangement of hydroxyl groups at the C2 and C3 positions, distinguishing it from other stereoisomers like D-ribo or D-lyxo-phytosphingosines. This compound is utilized in biochemical research, particularly as a reference standard for studying sphingolipid metabolism and membrane dynamics .
Properties
CAS No. |
1335002-11-3 |
|---|---|
Molecular Formula |
C20H43NO3 |
Molecular Weight |
345.568 |
IUPAC Name |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChI Key |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Synonyms |
(2R,3S,4R)-Amino-1,3,4-eicosanetriol; D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; |
Origin of Product |
United States |
Preparation Methods
Stereochemical Inversion from D-ribo-Phytosphingosine
Kim et al. (2008) developed a high-yield route (73–85%) starting from commercially available D-ribo-phytosphingosine:
Key Steps :
-
Selective protection :
-
C1 hydroxyl masked as tert-butyldimethylsilyl (TBS) ether
-
C3 hydroxyl protected as benzyl ether
-
-
Mitsunobu inversion :
-
C4 configuration inverted using DIAD/PPh₃ with 4-nitrobenzoic acid
-
-
Global deprotection :
-
TBS removal with TBAF
-
Benzyl cleavage via hydrogenolysis
-
Reaction Conditions :
Asymmetric Synthesis from 1-Tetradecyne
Trost and Zhang (2010) achieved enantioselective synthesis via ProPhenol-catalyzed alkynylation:
Synthetic Pathway :
-
Alkynylation :
-
ProPhenol catalyst (10 mol%)
-
1-Tetradecyne + (4-methoxyphenoxy)acetaldehyde → Allylic propargylic alcohol (94% ee)
-
-
Epoxidation :
-
VO(acac)₂/TBHP system
-
Diastereomeric ratio: 9:1 (anti:syn)
-
-
Azide Opening :
-
NaN₃/NH₄Cl in MeOH/H₂O
-
-
Reduction :
-
H₂/Pd-C for alkyne → alkane
-
Staudinger reaction for azide → amine
-
Performance Metrics :
| Step | Yield (%) | Selectivity |
|---|---|---|
| Alkynylation | 89 | 94% ee |
| Epoxidation | 78 | 9:1 dr |
| Azide opening | 92 | - |
| Global deprotection | 95 | - |
| Overall | 62 | - |
Microbial Biosynthesis Approaches
Patent WO2017033464A1 (2016) discloses a yeast-based method for phytosphingosine production:
Strain Engineering :
-
Saccharomyces cerevisiae modified to:
-
Overexpress SUR2 (sphingolipid C4-hydroxylase)
-
Knockout LCB4 (sphingoid base kinase)
-
Fermentation Parameters :
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| pH | 6.0 |
| Dissolved O₂ | 30% saturation |
| Induction time | 48 h post-inoculum |
Productivity :
-
Titer: 1.2 g/L D-arabino-phytosphingosine
-
Purity: >98% (HPLC)
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Method | Total Steps | Overall Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Stereochemical inversion | 5 | 73 | 99 |
| Asymmetric synthesis | 7 | 62 | 94 |
| Microbial | 1 (fermentation) | N/A | 98 |
Cost Considerations :
-
Chemical synthesis : High material costs ($12,000–$15,000/mol) due to chiral catalysts and protecting groups
-
Biosynthesis : Lower operational costs ($3,000–$4,000/mol) but requires specialized bioreactors
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: D-arabino C20-Phytosphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids, which are important for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the roles of sphingolipids in cell signaling, apoptosis, and differentiation .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of skin disorders and as an anti-inflammatory agent .
Industry: In the cosmetic industry, it is used in formulations for skin care products due to its moisturizing and anti-aging properties .
Mechanism of Action
D-arabino C20-Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase . These interactions influence cell membrane structure, signaling pathways, and cellular responses, including apoptosis and inflammation .
Comparison with Similar Compounds
Tables
Table 1. Comparative Physicochemical Properties
| Property | This compound | D-ribo C18-Phytosphingosine | D-lyxo-Phytosphingosine |
|---|---|---|---|
| Melting Point (°C) | 145–148 | 132–135 | 140–143 |
| LogP (Octanol-Water) | 6.2 | 5.8 | 6.0 |
| Solubility in Water (mg/mL) | 0.05 | 0.12 | 0.08 |
Table 2. Key Enzymatic Interactions
| Enzyme | D-arabino C20 Affinity (Km, µM) | D-ribo C18 Affinity (Km, µM) |
|---|---|---|
| Sphingosine Kinase 1 | 120 ± 15 | 85 ± 10 |
| Ceramide Synthase | 90 ± 12 | 75 ± 8 |
| S1P Lyase | >200 | 45 ± 6 |
Q & A
Q. Q1. What are the standard protocols for synthesizing D-arabino C20-Phytosphingosine, and how can researchers ensure reproducibility?
Methodological Answer : Synthesis protocols should include detailed descriptions of starting materials (e.g., sphingoid base precursors), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography). Reproducibility requires documenting solvent ratios, reaction times, and spectroscopic validation (e.g., NMR for structural confirmation) . For novel compounds, provide full characterization data (e.g., HRMS, elemental analysis) in the main text or supplementary materials to enable replication .
Q. Q2. How can researchers validate the purity and structural identity of this compound in experimental settings?
Methodological Answer : Purity validation requires chromatographic methods (HPLC, TLC) with retention indices compared to standards. Structural identity confirmation involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) and mass spectrometry (MS). For trace impurities, use high-resolution MS or tandem MS . Cross-reference spectral data with published libraries or prior studies on analogous phytosphingosine derivatives .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer : Contradictions may arise from differences in cell models, assay conditions (e.g., lipid solubility, concentration ranges), or impurity interference. To address this:
- Perform comparative dose-response assays under standardized conditions (e.g., serum-free media to minimize lipid interactions).
- Use orthogonal assays (e.g., fluorescence-based vs. enzymatic readouts) to confirm bioactivity .
- Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, solvent effects) .
Q. Q4. How can researchers design mechanistic studies to elucidate the role of this compound in sphingolipid signaling pathways?
Methodological Answer : Mechanistic studies should combine genetic and pharmacological approaches:
- Use siRNA knockdown or CRISPR-Cas9 to target sphingolipid metabolism enzymes (e.g., ceramidases, sphingosine kinases).
- Employ isotopic labeling (e.g., 13C-glucose tracing) to track metabolic flux in treated cells .
- Pair these with lipidomics profiling (LC-MS/MS) to quantify downstream metabolites (ceramides, sphingosine-1-phosphate) .
Q. Q5. What are the challenges in establishing in vivo models to study this compound bioavailability, and how can they be mitigated?
Methodological Answer : Challenges include rapid metabolic clearance, tissue-specific distribution, and inter-species variability. Mitigation strategies:
- Use stable isotope-labeled analogs to track pharmacokinetics via mass spectrometry.
- Optimize delivery systems (nanoparticles, liposomes) to enhance bioavailability .
- Select animal models with sphingolipid pathways homologous to humans (e.g., murine liver or zebrafish embryos) .
Data Analysis and Interpretation
Q. Q6. How should researchers handle variability in sphingolipid quantification when using this compound as a reference standard?
Methodological Answer : Variability arises from matrix effects (e.g., plasma proteins) and ionization efficiency in MS. To minimize:
Q. Q7. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
- For high-throughput data, use machine learning tools (e.g., random forest) to identify synergistic/antagonistic interactions .
Literature and Experimental Design
Q. Q8. How can researchers systematically evaluate existing literature on this compound to identify understudied areas?
Methodological Answer :
- Conduct a scoping review using databases (PubMed, Web of Science) with keywords: "phytosphingosine derivatives," "sphingolipid metabolism," and "C20 chain specificity."
- Apply PICO framework to categorize studies by Population (cell/organism type), Intervention (dose/route), Comparison (controls), and Outcomes (bioactivity metrics) .
- Use citation mapping tools (e.g., VOSviewer) to visualize research gaps .
Q. Q9. What criteria should guide the selection of controls in experiments involving this compound?
Methodological Answer : Controls must account for:
- Solvent effects (e.g., ethanol/DMSO vehicle controls).
- Structural analogs (e.g., shorter-chain phytosphingosines) to isolate chain-length-dependent effects.
- Pharmacological inhibitors (e.g., myriocin for de novo sphingolipid synthesis inhibition) .
Ethical and Reporting Standards
Q. Q10. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?
Methodological Answer :
- Obtain approval from institutional animal care committees (IACUC) for experimental protocols.
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies, including sample size justification and humane endpoints .
- Disclose conflicts of interest (e.g., funding from lipidomics instrument manufacturers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
